molecular formula C26H23Br2N3O2 B11549068 N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide

N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide

Cat. No.: B11549068
M. Wt: 569.3 g/mol
InChI Key: PNCBUHJFRBFENW-IPPBACCNSA-N
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Description

N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide is a complex organic compound that features an indole core, a benzyl group, and a dibromo-substituted phenoxyacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Benzylation: The indole core is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Hydrazide Formation: The dibromo-substituted phenoxyacetohydrazide is synthesized by reacting 2,6-dibromo-4-methylphenol with chloroacetic acid, followed by the reaction with hydrazine hydrate.

    Condensation Reaction: Finally, the benzylated indole and the dibromo-substituted phenoxyacetohydrazide are condensed under reflux conditions in the presence of an acid catalyst to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The dibromo groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted phenoxyacetohydrazides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Potential use as a drug candidate due to its unique structural features.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole core and hydrazide moiety. These interactions can lead to the modulation of biological pathways, resulting in its observed bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as indole-3-carbinol and indomethacin share the indole core.

    Hydrazides: Compounds like isoniazid and hydralazine contain the hydrazide functional group.

Uniqueness

N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide is unique due to the combination of its indole core, benzyl group, and dibromo-substituted phenoxyacetohydrazide moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C26H23Br2N3O2

Molecular Weight

569.3 g/mol

IUPAC Name

N-[(E)-(1-benzyl-2-methylindol-3-yl)methylideneamino]-2-(2,6-dibromo-4-methylphenoxy)acetamide

InChI

InChI=1S/C26H23Br2N3O2/c1-17-12-22(27)26(23(28)13-17)33-16-25(32)30-29-14-21-18(2)31(15-19-8-4-3-5-9-19)24-11-7-6-10-20(21)24/h3-14H,15-16H2,1-2H3,(H,30,32)/b29-14+

InChI Key

PNCBUHJFRBFENW-IPPBACCNSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)N/N=C/C2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)C)Br

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC(=O)NN=CC2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)C)Br

Origin of Product

United States

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